

An In-depth Technical Guide to the Structure of H-Thr(Me)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	H-Thr(Me)-OH	
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This guide provides a detailed examination of the chemical structure of **H-Thr(Me)-OH**, a methylated derivative of the amino acid L-threonine. It is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of this compound's molecular architecture.

Nomenclature and Identification

The designation **H-Thr(Me)-OH** represents a threonine molecule with a methyl group modification. In standard peptide nomenclature, the "H-" prefix indicates a free amine group (-NH2) at the N-terminus, and the "-OH" suffix signifies a free carboxyl group (-COOH) at the C-terminus. The "(Me)" notation specifies the addition of a methyl group.

While this notation can be ambiguous, in the context of amino acid derivatives, a modification shown in parentheses typically refers to the side chain. Therefore, **H-Thr(Me)-OH** most commonly refers to O-Methyl-L-threonine, where the methyl group is attached to the oxygen atom of the side-chain hydroxyl group.[1] This is distinct from N-Methyl-L-threonine, where the methyl group is on the alpha-amino group.[2]

The systematic IUPAC name for O-Methyl-L-threonine is (2S,3R)-2-amino-3-methoxybutanoic acid.

Molecular Structure



H-Thr(Me)-OH retains the fundamental backbone of its parent amino acid, L-threonine. This structure is characterized by:

- Alpha-Carbon (Cα): A central chiral carbon atom.
- Amino Group (-NH2): Attached to the alpha-carbon.
- Carboxyl Group (-COOH): Also attached to the alpha-carbon.
- Side Chain: The key point of modification. In L-threonine, the side chain is -CH(OH)CH3. In O-Methyl-L-threonine, the hydroxyl group (-OH) of the side chain is etherified to a methoxy group (-OCH3).

The resulting side chain is a 3-methoxybutan-2-yl group. The stereochemistry of the L-threonine precursor, (2S,3R), is retained in the derivative.

Data Presentation: Physicochemical Properties

To clarify the distinction between the two possible isomers, the properties of both O-Methyl-L-threonine and N-Methyl-L-threonine are summarized below.

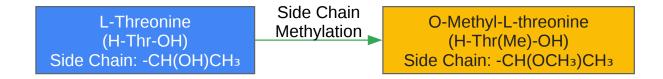
Property	O-Methyl-L- threonine (H- Thr(Me)-OH)	N-Methyl-L- threonine	Reference
Synonym	H-Thr(Me)-OH	N-Me-L-Thr-OH	[1][2]
IUPAC Name	(2S,3R)-2-amino-3- methoxybutanoic acid	(2S,3R)-3-hydroxy-2- (methylamino)butanoi c acid	[2]
CAS Number	4144-02-9	2812-28-4	[1][3]
Molecular Formula	C5H11NO3	C5H11NO3	[1][2]
Molecular Weight	133.15 g/mol	133.15 g/mol	[3]
Appearance	White to off-white solid	White powder	[3]



Structural and Relational Diagrams

The following diagrams illustrate the chemical structure of **H-Thr(Me)-OH** and its relationship to the parent amino acid, L-threonine.

Caption: 2D structure of O-Methyl-L-threonine.



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Caption: Derivation of **H-Thr(Me)-OH** from L-Threonine.

Methodologies for Structural Confirmation

While the structure of **H-Thr(Me)-OH** is well-established, its confirmation and characterization in a laboratory setting would rely on standard analytical techniques. The protocols for these methods are foundational in organic chemistry and biochemistry.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the connectivity of atoms and the position of the methyl group.
- Sample Preparation: Dissolve 5-10 mg of **H-Thr(Me)-OH** in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Acquire a proton NMR spectrum.
 - Expected signals would include a singlet around 3.3 ppm for the methoxy (-OCH₃) protons, distinct from the chemical shift of a methyl group attached to a nitrogen. The various CH and NH₂ protons in the backbone and side chain would also appear at characteristic chemical shifts.



- ¹³C NMR Acquisition:
 - Acquire a carbon-13 NMR spectrum.
 - The spectrum should show five distinct carbon signals. A signal around 58 ppm would be characteristic of the methoxy carbon, confirming the C-O-C linkage.
- Data Analysis: Integrate proton signals to confirm proton counts for each group. Analyze
 chemical shifts and coupling constants to verify the atomic connectivity and confirm the Omethyl structure over the N-methyl alternative.

Experimental Protocol: Mass Spectrometry (MS)

- Objective: To determine the molecular weight and confirm the molecular formula.
- Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).
- Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Data Analysis: Look for the protonated molecular ion [M+H]⁺. For a molecular formula of C5H11NO3 (MW = 133.15), this peak should appear at an m/z of approximately 134.16.
 High-resolution mass spectrometry can be used to confirm the exact mass, which further validates the elemental composition.[2][3]

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of H-Thr(Me)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299812#what-is-the-structure-of-h-thr-me-oh]

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